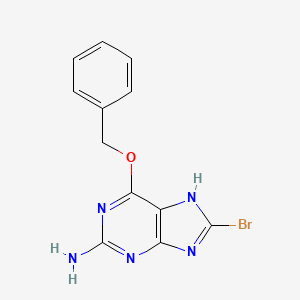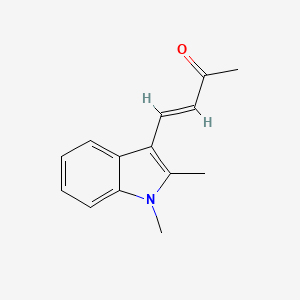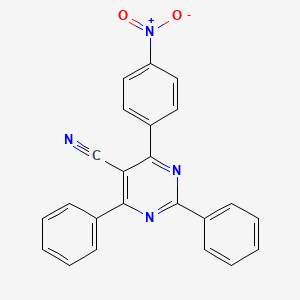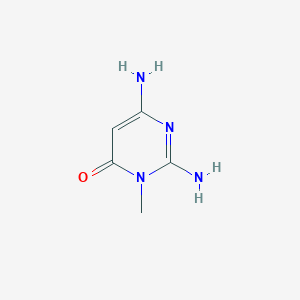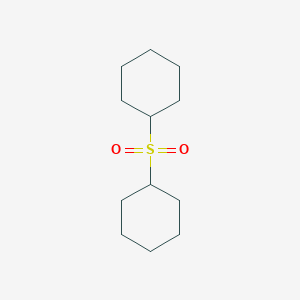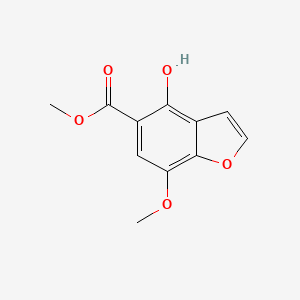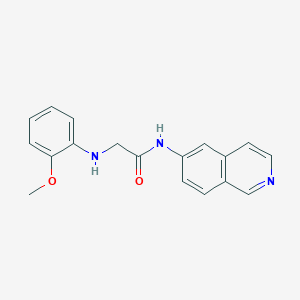
N-Isoquinolin-6-yl-N~2~-(2-methoxyphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an isoquinoline ring and a methoxyphenyl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide typically involves the following steps:
Formation of the Isoquinoline Derivative: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the isoquinoline derivative.
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods: In an industrial setting, the synthesis of N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the isoquinoline ring, resulting in the formation of dihydroisoquinoline derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide involves its interaction with specific molecular targets. The isoquinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The methoxyphenyl group may enhance binding affinity to certain enzymes or receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function.
類似化合物との比較
N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide can be compared with other similar compounds such as:
N-(Isoquinolin-6-yl)-2-((2-hydroxyphenyl)amino)acetamide: This compound has a hydroxyl group instead of a methoxy group, which may alter its reactivity and biological activity.
N-(Isoquinolin-6-yl)-2-((2-chlorophenyl)amino)acetamide: The presence of a chlorine atom can significantly change the compound’s chemical properties and interactions.
N-(Isoquinolin-6-yl)-2-((2-nitrophenyl)amino)acetamide: The nitro group introduces electron-withdrawing effects, impacting the compound’s stability and reactivity.
The uniqueness of N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
920513-61-7 |
|---|---|
分子式 |
C18H17N3O2 |
分子量 |
307.3 g/mol |
IUPAC名 |
N-isoquinolin-6-yl-2-(2-methoxyanilino)acetamide |
InChI |
InChI=1S/C18H17N3O2/c1-23-17-5-3-2-4-16(17)20-12-18(22)21-15-7-6-14-11-19-9-8-13(14)10-15/h2-11,20H,12H2,1H3,(H,21,22) |
InChIキー |
ABZKMSMZLJKKJL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


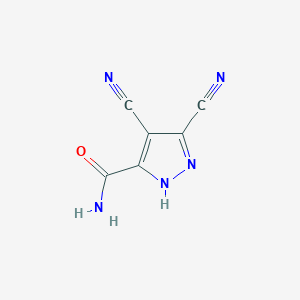

![9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214007.png)

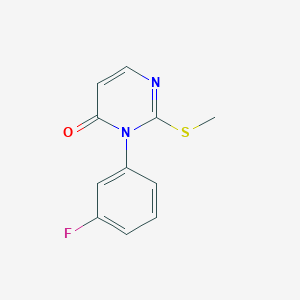
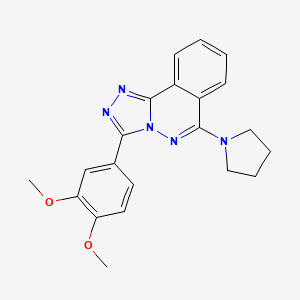
![Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15214041.png)

